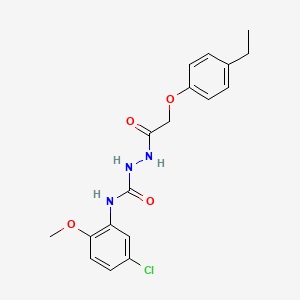

1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide

CAS No.: 904197-37-1

Cat. No.: VC6738829

Molecular Formula: C18H20ClN3O4

Molecular Weight: 377.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904197-37-1 |

|---|---|

| Molecular Formula | C18H20ClN3O4 |

| Molecular Weight | 377.83 |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |

| Standard InChI | InChI=1S/C18H20ClN3O4/c1-3-12-4-7-14(8-5-12)26-11-17(23)21-22-18(24)20-15-10-13(19)6-9-16(15)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)(H2,20,22,24) |

| Standard InChI Key | MHQPMPIWHJFTIR-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide features a semicarbazide backbone (-NH-C(=O)-NH-) functionalized with two distinct aromatic groups:

-

4-Ethylphenoxy acetyl group: A phenoxy ring substituted with an ethyl group at the para position, linked via an acetyl spacer.

-

5-Chloro-2-methoxyphenyl group: A phenyl ring with methoxy (-OCH₃) and chloro (-Cl) substituents at the ortho and para positions, respectively.

The molecular formula is , yielding a molecular weight of 409.84 g/mol. The ethyl and methoxy groups enhance lipophilicity, potentially improving membrane permeability, while the chlorine atom may influence electronic properties and binding affinity .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogous semicarbazides exhibit:

-

IR: Stretching vibrations at 3,250–3,300 cm⁻¹ (N-H), 1,650–1,680 cm⁻¹ (C=O), and 1,250–1,300 cm⁻¹ (C-O of ether) .

-

NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, with methylene protons of the acetyl group at δ 2.5–3.0 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves sequential condensation reactions:

-

Formation of the hydrazide intermediate: Reaction of 2-(4-ethylphenoxy)acetic acid with hydrazine hydrate to yield 2-(4-ethylphenoxy)acetohydrazide.

-

Semicarbazide formation: Condensation with 5-chloro-2-methoxy phenyl isocyanate in anhydrous ethanol under reflux, as shown below:

This method aligns with protocols for analogous thiosemicarbazides .

Chemical Reactivity

The semicarbazide group participates in:

-

Coordination chemistry: Bidentate binding to metal ions (e.g., Cu²⁺, Zn²⁺) via the carbonyl oxygen and hydrazinic nitrogen .

-

Nucleophilic substitution: Reactivity at the chlorine site for further functionalization.

Biological Activities and Mechanisms

Antimicrobial Properties

Structurally related semicarbazides exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, 2-(4-chlorophenyl)(2-hydroxyphenyl)methyl-thiosemicarbazide (analog) showed MIC values of 0.1–0.5 μM against E. coli and S. aureus . The chlorine and methoxy groups in the target compound may enhance membrane disruption or enzyme inhibition.

Agrochem Applications

Substituted 5-membered rings in the patent WO2024081762A1 act as pesticides by disrupting insect neuronal pathways . The target compound’s chloro and methoxy groups may confer similar biocidal activity.

Comparative Analysis with Structural Analogs

Applications and Future Directions

Pharmaceutical Development

The compound’s dual aromatic systems make it a candidate for:

-

Antibacterial agents: Targeting multidrug-resistant strains.

-

Antiparasitic drugs: Inhibiting protozoal enzymes like falcipain-2 .

Agrochemical Innovations

Potential uses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume